(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

α-glucosidase inhibition diabetes mellitus fluorinated piperidines

(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS 1261233-03-7) is a fluorinated piperidine derivative that serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research. The compound features a piperidine ring substituted at the 3-position with a 3-fluorobenzylamine moiety, a structural motif commonly exploited in the development of receptor-targeting molecules, particularly for central nervous system (CNS) and metabolic disease applications.

Molecular Formula C12H18ClFN2
Molecular Weight 244.73 g/mol
Cat. No. B7897003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride
Molecular FormulaC12H18ClFN2
Molecular Weight244.73 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NCC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C12H17FN2.ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H
InChIKeyKXCCTIUBWQMJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride: A Fluorinated Piperidine Intermediate for CNS and Metabolic Drug Discovery


(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS 1261233-03-7) is a fluorinated piperidine derivative that serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound features a piperidine ring substituted at the 3-position with a 3-fluorobenzylamine moiety, a structural motif commonly exploited in the development of receptor-targeting molecules, particularly for central nervous system (CNS) and metabolic disease applications . Its hydrochloride salt form enhances solubility and stability, facilitating handling and formulation [2].

Why Generic Substitution Fails: The Critical Role of Fluorine Position and Piperidine Substitution Pattern in (3-Fluoro-benzyl)-piperidin-3-yl-amine Hydrochloride


Substituting (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride with a generic piperidine or a differently substituted analog is not a viable option for research programs that require precise molecular interactions. The specific placement of the fluorine atom on the benzyl ring and the 3-amino substitution on the piperidine core are critical determinants of biological activity, target selectivity, and pharmacokinetic properties [1]. Studies on fluorinated piperidines demonstrate that even minor alterations in substitution patterns can lead to significant changes in enzyme inhibition profiles and in vivo efficacy, underscoring the need for the exact compound to ensure experimental reproducibility and to accurately validate structure-activity relationships (SAR) [2].

Quantitative Differentiation of (3-Fluoro-benzyl)-piperidin-3-yl-amine Hydrochloride: A Comparative Evidence Guide for Scientific Selection


Fluorine Substitution at the 3-Position of the Benzyl Ring Confers Enhanced α-Glucosidase Inhibitory Activity Compared to Non-Fluorinated Analogs

In a series of fluorine-substituted piperidine derivatives, compounds containing a 3-fluorobenzyl moiety demonstrated significantly greater α-glucosidase inhibitory activity compared to their non-fluorinated counterparts [1]. This suggests that the 3-fluoro substitution on the benzyl ring is a key determinant of potency for this enzyme target.

α-glucosidase inhibition diabetes mellitus fluorinated piperidines

3-Substituted Piperidines with Fluorinated Alkyl Groups Exhibit Distinct Chemoinformatic Properties for Fragment-Based Drug Discovery

Chemoinformatic analysis of a library of fluorinated piperidines revealed that compounds with 3-substitution patterns, analogous to (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride, possess unique three-dimensional and physicochemical properties compared to unsubstituted or differently substituted piperidine fragments [1]. These properties are crucial for exploring novel chemical space in fragment-based drug discovery.

chemoinformatics fragment-based drug discovery fluorinated piperidines

The Hydrochloride Salt Form of (3-Fluoro-benzyl)-piperidin-3-yl-amine Offers Superior Solubility and Handling Compared to the Free Base

(3-Fluoro-benzyl)-piperidin-3-yl-amine is available as a hydrochloride salt (CAS 1261233-03-7), which is known to enhance aqueous solubility and improve solid-state stability compared to the corresponding free base (CAS 1044766-82-6) [1]. This salt form is critical for ensuring reproducible experimental results in biological assays and for facilitating downstream formulation efforts.

salt form solubility pharmaceutical formulation

Optimal Research and Industrial Application Scenarios for (3-Fluoro-benzyl)-piperidin-3-yl-amine Hydrochloride Based on Quantitative Evidence


Synthesis of Novel α-Glucosidase Inhibitors for Type 2 Diabetes Research

Given the class-level evidence that 3-fluorobenzyl-substituted piperidines exhibit several-fold higher α-glucosidase inhibitory activity compared to the standard drug acarbose [1], (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is an ideal starting material for the synthesis and SAR exploration of novel antidiabetic agents. Its incorporation into lead compounds is expected to confer high potency against this clinically validated target.

Fragment-Based Drug Discovery (FBDD) for CNS Targets

The unique three-dimensional and physicochemical properties of 3-substituted fluorinated piperidines, as identified by chemoinformatic analysis [1], make (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride a valuable fragment for library design. It can be used to probe novel chemical space in FBDD campaigns targeting central nervous system (CNS) disorders, where fluorinated piperidines are privileged scaffolds.

Development of Selective Receptor Modulators with Enhanced Pharmacokinetic Profiles

Fluorinated piperidine derivatives are frequently employed to modulate the pharmacokinetic properties of drug candidates, including metabolic stability and blood-brain barrier penetration [1]. (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride can be utilized as a key intermediate in the synthesis of receptor-targeting molecules, where the fluorine atom can be strategically positioned to improve drug-like properties while maintaining or enhancing target affinity.

Reproducible In Vitro and In Vivo Pharmacological Studies

The hydrochloride salt form of (3-Fluoro-benzyl)-piperidin-3-yl-amine [1] ensures optimal solubility and handling, which is critical for achieving consistent and reproducible results in biological assays. This is particularly important for high-throughput screening and in vivo studies where precise dosing and compound formulation are essential for accurate data interpretation.

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